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Compound of Interest

Compound Name:
2-Bromo-1-methoxy-3-

(trifluoromethyl)benzene

Cat. No.: B1370715 Get Quote

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-1-methoxy-3-
(trifluoromethyl)benzene

Foreword: The Strategic Value of Fluorinated
Building Blocks
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials

science, the strategic incorporation of fluorine atoms can profoundly influence a molecule's

properties. The trifluoromethyl (-CF3) group, in particular, is a prized substituent, known for

enhancing metabolic stability, lipophilicity, and binding affinity.[1] 2-Bromo-1-methoxy-3-
(trifluoromethyl)benzene emerges as a valuable and versatile building block, offering a

trifluoromethylated scaffold equipped with a reactive bromine handle for further chemical

elaboration and a methoxy group to modulate electronic properties. This guide provides a

comprehensive overview of its synthesis, detailed characterization, and safe handling,

grounded in established chemical principles and field-proven insights.

Molecular Identity and Physicochemical Properties
2-Bromo-1-methoxy-3-(trifluoromethyl)benzene, also known as 2-Bromo-3-

(trifluoromethyl)anisole, is a substituted aromatic compound whose utility is derived from the

specific arrangement of its functional groups.[2][3] The interplay between the electron-donating
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methoxy group, the electron-withdrawing trifluoromethyl group, and the synthetically versatile

bromo group makes it a key intermediate for complex molecular architectures.

Property Value Source

IUPAC Name
2-bromo-1-methoxy-3-

(trifluoromethyl)benzene
[2]

CAS Number 914635-64-6 [4][5]

Molecular Formula C₈H₆BrF₃O [2]

Molecular Weight 255.03 g/mol [2][4]

Monoisotopic Mass 253.95541 Da [2][6]

Physical Form Solid, semi-solid, or liquid [3][4]

Purity Typically ≥97% [4]

InChIKey
PGUOFURUIKCHKC-

UHFFFAOYSA-N
[2][4]

Strategic Synthesis: A Proposed Methodology
While numerous suppliers offer this compound, understanding its synthesis is crucial for

researchers who may need to produce it in-house or create analogues. A logical and efficient

approach involves the regioselective bromination of a readily available precursor, 1-methoxy-2-

(trifluoromethyl)benzene.

The Underlying Chemistry: Directing Group Effects
The outcome of the electrophilic aromatic substitution is governed by the directing effects of the

substituents already on the benzene ring.

Methoxy Group (-OCH₃): An activating, ortho, para-director due to its strong +R (resonance)

effect.

Trifluoromethyl Group (-CF₃): A deactivating, meta-director due to its strong -I (inductive)

effect.
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In the precursor, the positions ortho to the methoxy group are C2 and C6, and the para position

is C4. The positions meta to the trifluoromethyl group are C3 and C5. The bromination is

expected to occur at a position activated by the methoxy group. The position C3 is sterically

hindered and electronically deactivated. Therefore, the most likely position for bromination is

C6, which is ortho to the methoxy group and meta to the trifluoromethyl group, yielding the

desired product.

Experimental Protocol
This protocol is a self-validating system; successful synthesis relies on careful control of

stoichiometry and reaction conditions, with verification at each stage.

Materials:

1-methoxy-2-(trifluoromethyl)benzene

N-Bromosuccinimide (NBS)

Acetic Acid (glacial)

Dichloromethane (DCM)

Saturated Sodium Bicarbonate (NaHCO₃) solution

Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Silica Gel for column chromatography

Hexane/Ethyl Acetate solvent system

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve 1-methoxy-2-(trifluoromethyl)benzene (1.0 eq) in glacial acetic acid.
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Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at room

temperature. Rationale: NBS is a reliable and safer source of electrophilic bromine

compared to liquid Br₂. Portion-wise addition helps control the reaction exotherm.

Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress

using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-

MS) until the starting material is consumed.

Work-up & Quenching: Once the reaction is complete, pour the mixture into water and

extract with dichloromethane (3x).

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution

(to neutralize acetic acid), saturated Na₂S₂O₃ solution (to quench any remaining bromine),

and finally with brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel,

using a hexane/ethyl acetate gradient to elute the final product.

Synthesis Workflow Diagram
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Reactants & Solvent

Process

Output

1-methoxy-2-(trifluoromethyl)benzene

Electrophilic Bromination
(Room Temperature)

N-Bromosuccinimide (NBS) Acetic Acid

Aqueous Work-up
(Extraction & Washing)

Reaction Mixture

Column Chromatography

Crude Product

2-Bromo-1-methoxy-3-(trifluoromethyl)benzene

Purified Product
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Molecular Structure

Key Spectroscopic Signatures

¹H NMR:
- Singlet at ~3.9 ppm (3H)

- Complex aromatic signals

OCH₃ & Ar-H

¹⁹F NMR:
- Singlet at ~ -63 ppm

CF₃

Mass Spec:
- [M]⁺ & [M+2]⁺ peaks

- Ratio ~1:1

Br isotope

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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